molecular formula C12H15NO2 B12591710 Butyl 3-(pyridin-2-yl)prop-2-enoate CAS No. 477723-44-7

Butyl 3-(pyridin-2-yl)prop-2-enoate

Cat. No.: B12591710
CAS No.: 477723-44-7
M. Wt: 205.25 g/mol
InChI Key: PMWMHGCCETXWEL-UHFFFAOYSA-N
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Description

Butyl 3-(pyridin-2-yl)prop-2-enoate is an organic compound with the molecular formula C12H15NO2. It is a derivative of pyridine and is known for its applications in various fields of scientific research and industry. The compound is characterized by the presence of a butyl ester group attached to a pyridine ring through a prop-2-enoate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 3-(pyridin-2-yl)prop-2-enoate typically involves the esterification of 3-(pyridin-2-yl)prop-2-enoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Butyl 3-(pyridin-2-yl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butyl 3-(pyridin-2-yl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Butyl 3-(pyridin-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-(pyridin-2-yl)prop-2-enoate
  • Methyl 3-(pyridin-2-yl)prop-2-enoate
  • tert-Butyl 3-(pyridin-2-yl)prop-2-enoate

Uniqueness

Butyl 3-(pyridin-2-yl)prop-2-enoate is unique due to its specific ester group, which influences its physical and chemical properties. The butyl ester group provides distinct solubility and reactivity characteristics compared to other similar compounds with different ester groups .

Properties

CAS No.

477723-44-7

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

butyl 3-pyridin-2-ylprop-2-enoate

InChI

InChI=1S/C12H15NO2/c1-2-3-10-15-12(14)8-7-11-6-4-5-9-13-11/h4-9H,2-3,10H2,1H3

InChI Key

PMWMHGCCETXWEL-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C=CC1=CC=CC=N1

Origin of Product

United States

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